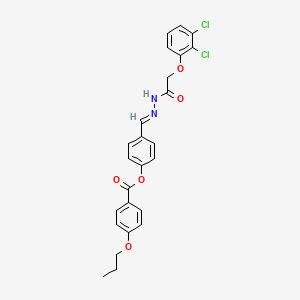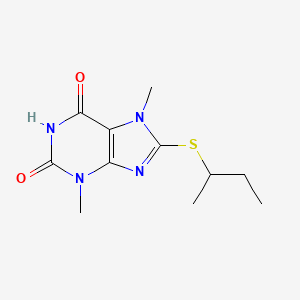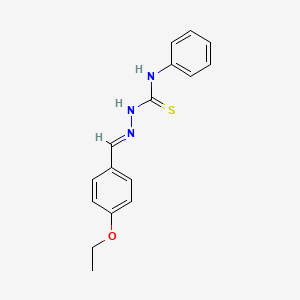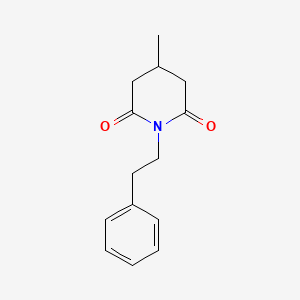
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with suitable reagents.
Chlorination: Introduction of chlorine atoms at the 6 and 8 positions can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the dichloroquinazolinone with 2,3-dichloroaniline under suitable conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety.
Reduction: Reduction reactions could target the quinazolinone core or the chlorinated aromatic rings.
Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds similar to 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide might be investigated for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
Uniqueness
The presence of multiple chlorine atoms in 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide might confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Propriétés
Numéro CAS |
618443-59-7 |
|---|---|
Formule moléculaire |
C16H9Cl4N3O2 |
Poids moléculaire |
417.1 g/mol |
Nom IUPAC |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-8-4-9-15(11(19)5-8)21-7-23(16(9)25)6-13(24)22-12-3-1-2-10(18)14(12)20/h1-5,7H,6H2,(H,22,24) |
Clé InChI |
KDOWHSWTAJPVFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)



![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)

![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)

